3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile
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Overview
Description
3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in medicinal and pharmaceutical chemistry. Tetrazole derivatives are recognized for their stability and ability to form stable metallic compounds and molecular complexes .
Preparation Methods
The synthesis of 3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile can be approached through eco-friendly methods, such as using water as a solvent under moderate conditions. The synthetic route typically involves the reaction of hydrazine derivatives with tetrazole precursors under controlled conditions to form the desired compound . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can react with strong oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in biochemical assays and molecular docking studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The tetrazole ring’s electron density allows it to form stable complexes with metals, which can influence various biochemical pathways. The compound’s acidic nature also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as:
- 1,2,4-Triazol-5-ylidene
- 1,2,3-Triazol-5-ylidene
These compounds share the tetrazole ring structure but differ in their specific substituents and reactivity. 3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties .
Properties
CAS No. |
60160-86-3 |
---|---|
Molecular Formula |
C13H13N9 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-(2H-tetrazol-5-yldiazenyl)anilino]propanenitrile |
InChI |
InChI=1S/C13H13N9/c14-7-1-9-22(10-2-8-15)12-5-3-11(4-6-12)16-17-13-18-20-21-19-13/h3-6H,1-2,9-10H2,(H,18,19,20,21) |
InChI Key |
SCFNIJKKOJAYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NNN=N2)N(CCC#N)CCC#N |
Origin of Product |
United States |
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